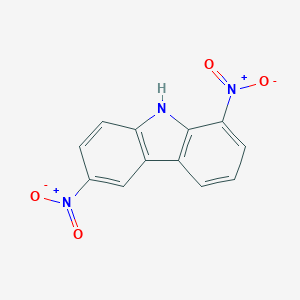

1,6-Dinitrocarbazole

Descripción general

Descripción

1,6-Dinitrocarbazole (DNC) is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. DNC is a highly explosive compound that is used in the manufacture of explosives, propellants, and pyrotechnics. In recent years, DNC has gained attention for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.

Mecanismo De Acción

The mechanism of action of 1,6-Dinitrocarbazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. 1,6-Dinitrocarbazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Efectos Bioquímicos Y Fisiológicos

1,6-Dinitrocarbazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of oxidative stress, and the activation of certain signaling pathways involved in cell growth and survival. 1,6-Dinitrocarbazole has also been shown to have anti-inflammatory effects and to modulate the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1,6-Dinitrocarbazole in lab experiments is its high potency and specificity for certain enzymes and pathways. However, 1,6-Dinitrocarbazole is also highly toxic and explosive, which can pose safety risks in the lab. Additionally, 1,6-Dinitrocarbazole is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.

Direcciones Futuras

Future research directions for 1,6-Dinitrocarbazole include further studies on its potential use as a photosensitizer in photodynamic therapy, as well as studies on its potential use as an anticancer agent. Additional research is also needed to fully understand the mechanism of action of 1,6-Dinitrocarbazole and its effects on various signaling pathways and cellular processes. Finally, efforts should be made to develop safer and more efficient methods for synthesizing 1,6-Dinitrocarbazole in the lab.

Métodos De Síntesis

1,6-Dinitrocarbazole can be synthesized through a variety of methods, including the nitration of carbazole with a mixture of nitric acid and sulfuric acid. Other methods include the reaction of carbazole with nitric acid in the presence of a catalyst or the reaction of carbazole with dinitrogen pentoxide.

Aplicaciones Científicas De Investigación

1,6-Dinitrocarbazole has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. 1,6-Dinitrocarbazole has also been studied for its potential use as a photosensitizer in photodynamic therapy.

Propiedades

IUPAC Name |

1,6-dinitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFATMTVUAOEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031243 | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dinitrocarbazole | |

CAS RN |

3062-57-5, 108625-05-4 | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)